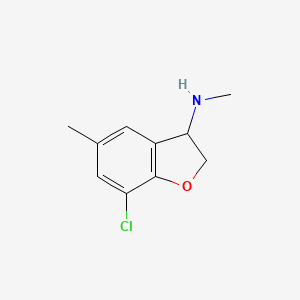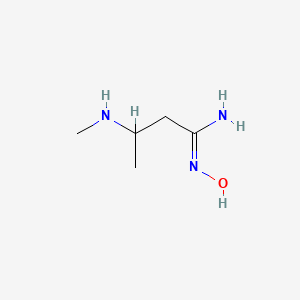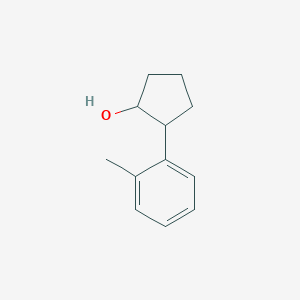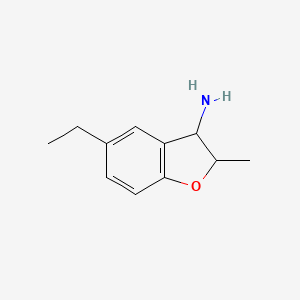![molecular formula C12H19NO B13305965 4-{[(2-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13305965.png)
4-{[(2-Methylphenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Methylphenyl)methyl]amino}butan-2-ol is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a butanol backbone, with a 2-methylphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Methylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 2-methylbenzylamine with 4-chlorobutan-2-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-methylbenzylamine attacks the electrophilic carbon of the chlorobutanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Methylphenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkylation can be achieved using alkyl halides, while acylation can be performed using acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-{[(2-Methylphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{[(2-Methylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbutan-2-ol: Similar structure but lacks the 2-methylphenylmethyl substituent.
2-Methyl-4-phenyl-2-butanol: Contains a phenyl group instead of the amino group.
N-Methyl-2-phenylpropan-2-amine: Similar amine structure but with different substituents.
Uniqueness
4-{[(2-Methylphenyl)methyl]amino}butan-2-ol is unique due to the presence of both the amino and hydroxyl functional groups, as well as the 2-methylphenylmethyl substituent. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-10-5-3-4-6-12(10)9-13-8-7-11(2)14/h3-6,11,13-14H,7-9H2,1-2H3 |
InChI Key |
VLDLVZOOWSEWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


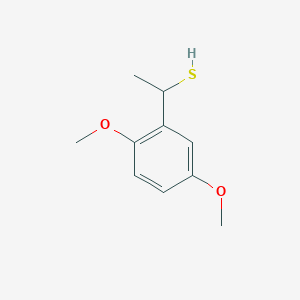
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13305898.png)
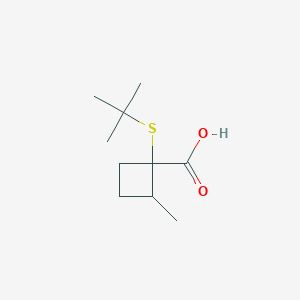

![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
![5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13305914.png)
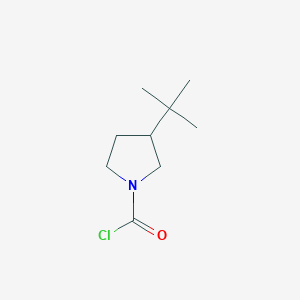
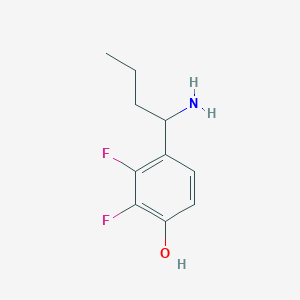
![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
